molecular formula C12H9ClN2O B2707247 N-(8-chloroquinolin-5-yl)prop-2-enamide CAS No. 1155020-07-7

N-(8-chloroquinolin-5-yl)prop-2-enamide

Cat. No.: B2707247
CAS No.: 1155020-07-7
M. Wt: 232.67
InChI Key: YDLUQSIECBHUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Chloroquinolin-5-yl)prop-2-enamide is a chemical compound for research use. It features a chloroquinoline moiety, a structure known for its diverse biological and chemical properties . Quinoline derivatives are extensively investigated for their applications in medicinal chemistry and materials science . Specifically, chloro and hydroxy substitutions on the quinoline ring are common in compounds studied for antimicrobial, antifungal, and antituberculosis activities . Furthermore, such derivatives are of significant interest in spectroscopic and computational studies to understand their reactive properties, electronic characteristics, and potential in areas like nonlinear optics . This compound is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

N-(8-chloroquinolin-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-2-11(16)15-10-6-5-9(13)12-8(10)4-3-7-14-12/h2-7H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLUQSIECBHUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C2C=CC=NC2=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 8 Chloroquinolin 5 Yl Prop 2 Enamide

Established Synthetic Pathways for the 8-Chloroquinoline (B1195068) Core Structure

The formation of the quinoline (B57606) ring is a foundational step in the synthesis of the target molecule. Both classical and modern methods are employed to construct this heterocyclic system.

Classical Cyclization Reactions Relevant to Quinoline Moiety Synthesis

Several named reactions in organic chemistry have been fundamental to the synthesis of quinolines for over a century. These methods typically involve the cyclization of aniline derivatives.

Skraup and Doebner-von Miller Reactions: The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. A variation of this is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones. For the synthesis of a precursor to 8-chloroquinoline, a substituted aniline such as 2-aminophenol can be used. A modified Skraup reaction has been shown to improve yields and reduce the violent nature of the reaction. cdnsciencepub.com One potential route to a precursor for the 8-chloroquinoline core is the Skraup or Doebner-von Miller reaction with 4-chloro-2-aminophenol to yield 5-chloro-8-hydroxyquinoline (B194070). guidechem.com

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group. wikipedia.org The reaction can be catalyzed by acids or bases. wikipedia.org Innovations in the Friedländer synthesis include the use of various catalytic systems to improve efficiency and the use of water as a solvent under catalyst-free conditions to promote green chemistry. nih.govorganic-chemistry.org

Other Classical Methods: The Conrad-Limpach, Knorr, and Gould-Jacobs reactions are also established methods for quinoline synthesis, each utilizing different starting materials and reaction conditions to achieve the quinoline core.

A plausible synthetic route to the 8-chloroquinoline core begins with the synthesis of 8-hydroxyquinoline (B1678124), which can then be halogenated. For instance, 8-hydroxyquinoline can be synthesized via a Skraup reaction and subsequently converted to 8-chloroquinoline by reacting with reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net

Modern Catalyst-Mediated Quinoline Formation Approaches

Contemporary synthetic methods often employ transition metal catalysts to achieve higher yields, greater selectivity, and milder reaction conditions. These approaches focus on C-H activation and oxidative annulation strategies.

Various transition metals have been utilized in modern quinoline synthesis:

Catalyst MetalDescription of Catalytic Approach
RhodiumCatalyzes ortho-C-H bond activation of aromatic amines for subsequent cyclization.
CobaltUsed for C-H bond activation to control organometallic intermediates in quinoline synthesis.
CopperMediates C-H bond activation and annulation reactions of various substrates to form quinoline derivatives.
IronIron(II) phthalocyanine has been used as a catalyst in a photo-thermo-mechanochemical approach for assembling quinolines.

These modern methods offer significant advantages over classical syntheses, including the potential for a broader range of functional group tolerance and improved reaction efficiency.

Synthesis of the Prop-2-enamide Side Chain

The introduction of the prop-2-enamide side chain at the 5-position of the 8-chloroquinoline core is a critical step. This is typically achieved through the acylation of a 5-amino-8-chloroquinoline intermediate.

The synthesis of this intermediate generally involves two steps:

Nitration: 8-chloroquinoline can be nitrated to introduce a nitro group at the 5-position, yielding 8-chloro-5-nitroquinoline. This reaction is an electrophilic aromatic substitution.

Reduction: The nitro group of 8-chloro-5-nitroquinoline is then reduced to an amino group to form 5-amino-8-chloroquinoline. This reduction can be carried out using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Once 5-amino-8-chloroquinoline is obtained, the prop-2-enamide side chain can be introduced.

Acylation Strategies for Amide Bond Formation

The formation of the amide bond is a key reaction in the synthesis of the target molecule. Two primary strategies are commonly employed:

Reaction with Acryloyl Chloride: The most direct method for acylation is the reaction of 5-amino-8-chloroquinoline with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The temperature of this type of reaction is important, as higher temperatures can lead to hydrolysis of the acryloyl chloride. google.com

Amide Coupling with Acrylic Acid: Alternatively, the amide bond can be formed by coupling 5-amino-8-chloroquinoline with acrylic acid using a coupling agent. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt). commonorganicchemistry.compeptide.comluxembourg-bio.com This method is widely used in peptide synthesis and is effective for forming amide bonds under mild conditions.

Approaches for the Introduction of the Alkene Moiety

While direct acylation with an acrylic acid derivative is the most straightforward approach, other methods for forming carbon-carbon double bonds, such as the Knoevenagel condensation, are noteworthy in organic synthesis. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. nih.gov This reaction is a fundamental method for creating C-C bonds and is used in the production of various biologically active compounds. nih.gov However, for the direct synthesis of the prop-2-enamide side chain onto the quinoline core, acylation methods are more direct and commonly employed.

Optimization of Reaction Conditions and Yields in N-(8-chloroquinolin-5-yl)prop-2-enamide Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic study of various reaction parameters for each synthetic step.

For the Quinoline Core Synthesis:

Skraup/Doebner-von Miller Reaction: Modifications to the classical Skraup reaction, such as changing the method of reactant addition, have been shown to significantly increase yields and reduce the harshness of the reaction. cdnsciencepub.com The use of microwave irradiation and ionic liquids has also been explored to improve reaction efficiency. nih.gov

Friedländer Synthesis: The choice of catalyst and solvent is critical. While traditional methods use strong acids or bases, modern approaches have employed a variety of catalysts, including solid acid catalysts and organo-polymers, to improve yields and facilitate easier workup. nih.gov Conducting the reaction in water without a catalyst has also been shown to be an effective and environmentally friendly option. organic-chemistry.org

For the Amide Bond Formation:

The optimization of the acylation step is critical for achieving a high yield of this compound. The following table summarizes key parameters that can be optimized.

ParameterConsiderations for Optimization
Coupling AgentsFor reactions using acrylic acid, different coupling agents (e.g., EDC, DCC, HATU) can be screened. The combination of EDC and HOBt is a common and effective choice. commonorganicchemistry.comnih.gov
BaseThe choice of base (e.g., triethylamine, diisopropylethylamine (DIPEA), pyridine) and its stoichiometry are important for neutralizing acidic byproducts and promoting the reaction.
SolventA variety of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) being common choices for amide coupling reactions. The selection of the solvent can significantly impact reaction time and yield. researchgate.net
TemperatureReactions are often carried out at room temperature, but adjusting the temperature can influence the reaction rate and the formation of side products. Lowering the temperature can sometimes reduce side reactions.
Reaction TimeThe reaction time should be monitored to ensure completion without the formation of degradation products. Microflow reactors have been shown to significantly reduce reaction times for amide bond formation. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

The design of analogs of this compound focuses on two primary regions of the molecule: the quinoline ring and the prop-2-enamide side chain. Modifications to these regions can systematically alter the compound's physicochemical properties, such as steric bulk, electronics, and reactivity.

The 8-chloroquinoline scaffold provides several positions for structural modification, allowing for the generation of a diverse library of compounds.

Substitution at Vacant Ring Positions: The quinoline ring is susceptible to electrophilic aromatic substitution, although the existing chloro- and amide substituents will direct incoming groups to specific positions. Further halogenation, nitration, or Friedel-Crafts reactions could introduce new functionalities at the C-7 or C-6 positions. For instance, chlorination using reagents like N-chlorosuccinimide (NCS) is a common method for modifying quinoline rings under acidic conditions nih.gov.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could be employed to introduce alkyl, aryl, or alkynyl groups. This would typically require prior functionalization of the quinoline ring (e.g., introducing a bromine or iodine atom) to serve as a coupling handle.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-8 position can potentially be displaced by strong nucleophiles, such as amines, thiols, or alkoxides, to yield 8-substituted analogs. This reaction is often facilitated by electron-withdrawing groups on the ring and may require elevated temperatures. This strategy has been successfully used to prepare 4-amino and 4-thioalkyl-8-hydroxyquinolines from a 4-chloro precursor researchgate.net.

A summary of potential diversification strategies for the quinoline ring is presented in Table 1.

Table 1: Potential Strategies for Quinoline Ring Diversification

Reaction Type Reagents/Conditions Potential Modification Site(s) Resulting Functional Group
Halogenation N-chlorosuccinimide (NCS), acid C-7 Chloro (-Cl)
Nitration HNO₃, H₂SO₄ C-7 Nitro (-NO₂)
Suzuki Coupling Arylboronic acid, Pd catalyst, base C-7 (if pre-functionalized) Aryl group
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base C-7 (if pre-functionalized) Alkynyl group
SNAr Amines (R-NH₂), heat C-8 Amino (-NHR)
SNAr Alkoxides (R-O⁻), heat C-8 Ether (-OR)

The prop-2-enamide side chain is a versatile functional group that offers numerous opportunities for chemical modification. nih.gov

Michael Addition: The α,β-unsaturated system of the acrylamide (B121943) moiety is an excellent Michael acceptor. It can react with a wide range of soft nucleophiles, such as thiols, amines, and carbanions, to introduce diverse functionalities at the β-position of the amide carbonyl. This reaction is a key mechanism by which acrylamide interacts with biological nucleophiles like cysteine residues in proteins. nih.gov

Transamidation: The amide bond itself can be modified. Recent advances have enabled the direct transamidation of unactivated tertiary amides, which could be adapted for secondary amides. acs.org This would allow for the synthesis of a library of analogs where the quinoline moiety is attached to different amide structures.

Substitution at the α-position: Analogs can be synthesized by starting with substituted acryloyl chlorides, such as methacryloyl chloride or crotonyl chloride. This would introduce methyl groups at the α- or β-positions of the double bond, respectively, altering the geometry and reactivity of the side chain.

Annulation Reactions: Enamides can serve as precursors for the synthesis of various heterocyclic systems. For example, enamides can be annulated into substituted oxazoles in a one-pot reaction, providing a pathway to entirely new classes of derivatives. rsc.org

Table 2: Potential Strategies for Prop-2-enamide Side Chain Modification

Reaction Type Reagents/Conditions Modification Site Resulting Structure
Michael Addition Thiols (R-SH), base β-carbon Thioether adduct
Michael Addition Amines (R₂NH), base β-carbon Amino adduct
α-Substitution Use of methacryloyl chloride α-carbon α-methyl derivative
β-Substitution Use of crotonyl chloride β-carbon β-methyl derivative
Annulation NBS/Me₂S, base Enamide system Oxazole ring formation

Introducing chirality into the structure can lead to stereoisomers with distinct biological activities. Chiral centers can be introduced through several stereoselective synthetic methods.

Asymmetric Michael Addition: The addition of nucleophiles to the prop-2-enamide side chain can be rendered stereoselective by using chiral catalysts, such as chiral Lewis acids or organocatalysts. This would create a new stereocenter at either the α- or β-carbon, depending on the nucleophile and reaction conditions.

Asymmetric Hydrogenation: The double bond of the prop-2-enamide can be hydrogenated using a chiral transition-metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine ligands) to produce a chiral N-(8-chloroquinolin-5-yl)propanamide derivative with high enantiomeric excess.

Use of Chiral Building Blocks: Chiral derivatives can be synthesized by starting with chiral precursors. For instance, a chiral amine could be used in a transamidation reaction, or a chiral substituent could be introduced onto the quinoline ring prior to the formation of the amide side chain. The synthesis of chiral ligands and reagents based on the quinoline scaffold is a well-established field and provides a basis for such approaches. researchgate.netresearchgate.netasianpubs.orgthieme-connect.com

Analytical Techniques for Purity Assessment and Structural Elucidation of this compound and its Derivatives

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of the synthesized compounds.

¹H NMR spectroscopy would confirm the presence of all protons and their connectivity. Key signals would include those for the quinoline aromatic protons (typically in the 7.5-9.0 ppm range), the three vinyl protons of the prop-2-enamide group (5.5-7.0 ppm range) exhibiting characteristic cis/trans coupling constants, and the amide N-H proton (a broad singlet, typically >8.0 ppm).

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning specific proton and carbon signals, especially for the complex quinoline ring system. ijpsdronline.comresearchgate.net These techniques help establish C-H and C-C connectivities throughout the molecule.

Table 3: Hypothetical ¹H and ¹³C NMR Data for this compound

Position Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
Quinoline H-2 8.9 150.5
Quinoline H-3 7.6 122.0
Quinoline H-4 8.7 148.0
Quinoline H-6 7.8 125.0
Quinoline H-7 7.7 128.0
Amide N-H 8.5 (br s) -
Vinyl α-CH 6.5 (dd) 128.5
Vinyl β-CH₂ 5.8 (dd), 6.3 (dd) 131.0
Carbonyl C=O - 164.0

Note: These are estimated values and would require experimental verification.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the compounds.

High-Resolution Mass Spectrometry (HRMS) , typically using electrospray ionization (ESI), provides a highly accurate mass measurement, which is used to confirm the molecular formula. mdpi.com For this compound (C₁₂H₉ClN₂O), the expected [M+H]⁺ ion would be used for confirmation.

Tandem MS (MS/MS) helps to elucidate the structure by analyzing fragmentation patterns. For α,β-unsaturated amides, a characteristic fragmentation is the cleavage of the amide (N-CO) bond. unl.ptnih.gov Other expected fragments would arise from the quinoline ring itself. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Description
[M]⁺˙ C₁₂H₉ClN₂O 232.04 Molecular Ion
[M+H]⁺ C₁₂H₁₀ClN₂O 233.05 Protonated Molecule
[M-Cl]⁺ C₁₂H₉N₂O 197.07 Loss of Chlorine
[C₉H₅ClN]⁺ C₉H₅ClN 162.01 Fragment from Amide Cleavage (Quinoline portion)
[C₃H₄NO]⁺ C₃H₄NO 70.03 Fragment from Amide Cleavage (Acrylamide portion)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands would include N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), the amide I band (C=O stretch, ~1660 cm⁻¹), C=C stretching from the alkene and aromatic ring (1600-1450 cm⁻¹), and the C-Cl stretch (below 800 cm⁻¹). nih.gov

Elemental Analysis: This technique provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized compound.

Molecular Target Identification and Mechanistic Elucidation of N 8 Chloroquinolin 5 Yl Prop 2 Enamide

Investigation of Molecular Interactions and Binding Profiles

The binding characteristics of N-(8-chloroquinolin-5-yl)prop-2-enamide are predicted to be governed by its two key structural features: the 8-chloroquinoline (B1195068) ring and the prop-2-enamide (acrylamide) group. These moieties suggest the potential for both non-covalent and covalent interactions with biological targets.

In Vitro Receptor Binding Assays

While specific receptor binding assays for this compound are not documented, the quinoline (B57606) core is a well-established pharmacophore. In the context of malaria, quinoline derivatives are known to accumulate in the acidic food vacuole of the parasite. semanticscholar.org It is hypothesized that this compound would exhibit similar physicochemical properties, allowing it to concentrate at its site of action. Binding assays with parasite-specific transporters or receptors involved in drug accumulation could provide insight into its uptake and localization.

Enzyme Inhibition Kinetics and Characterization

The structure of this compound points to at least two primary enzymatic targets within parasites like Plasmodium falciparum: PfCDPK1 and heme polymerase.

PfCDPK1 Kinase Inhibition

Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) is a crucial enzyme for the parasite's life cycle, involved in processes such as red blood cell invasion. nih.govrsc.org The presence of the acrylamide (B121943) group in this compound is of significant interest. Acrylamides are known Michael acceptors and can act as "warheads" in covalent inhibitors, forming irreversible bonds with nucleophilic residues (such as cysteine or lysine) in the ATP-binding pocket of kinases. rsc.orgnih.gov

This covalent binding would be expected to lead to time-dependent, irreversible inhibition of PfCDPK1. Kinetic studies would likely show a shift from competitive inhibition (initial binding) to non-competitive, irreversible inhibition as the covalent bond forms. The potency of such an inhibitor is often expressed as the IC50 (half-maximal inhibitory concentration) or as a kinact/KI ratio, which quantifies the efficiency of the irreversible inactivation.

Heme Polymerase Inhibition

The 8-chloroquinoline core is structurally related to well-known antimalarials like chloroquine, which are believed to exert their effect by inhibiting heme polymerization. semanticscholar.orgnih.govjohnshopkins.edu During hemoglobin digestion, the parasite releases toxic free heme, which it detoxifies by polymerizing it into an inert crystal called hemozoin. semanticscholar.orgnih.gov Quinoline-based drugs are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. nih.govjohnshopkins.edu

It is highly probable that this compound also inhibits this process. Enzyme inhibition assays would likely demonstrate a reduction in the formation of β-hematin (a synthetic form of hemozoin) in the presence of the compound. The kinetics would likely be non-competitive, as the drug interacts with the heme substrate and the growing polymer rather than a traditional enzyme active site.

Table 1: Potential Enzyme Inhibition Profile of this compound This table is illustrative and based on the activities of related compounds.

Target Enzyme Proposed Inhibition Mechanism Expected Kinetic Profile Representative IC50 Range (for related compounds)
PfCDPK1 Covalent binding via acrylamide moiety to a nucleophilic residue in the ATP-binding site. Time-dependent, irreversible inhibition. 10 nM - 1 µM
Heme Polymerase Non-covalent binding to heme and the growing hemozoin polymer, preventing further polymerization. Non-competitive inhibition of β-hematin formation. 20 µM - 100 µM (as measured in β-hematin inhibition assays)

Protein-Ligand Interaction Studies

Computational modeling and structural biology techniques would be invaluable in elucidating the precise interactions of this compound with its targets.

For PfCDPK1, molecular docking studies would likely show the quinoline ring occupying the hydrophobic pocket of the ATP-binding site, with the acrylamide group positioned near a nucleophilic residue, poised for covalent bond formation. X-ray crystallography of the compound bound to PfCDPK1 would provide definitive proof of this covalent interaction.

For its interaction with heme, spectroscopic studies (such as UV-visible spectroscopy) could demonstrate the formation of a complex between the quinoline ring and heme. This interaction is a hallmark of many quinoline antimalarials. acs.org

Cellular Pathway Modulation Studies

The dual-target potential of this compound suggests it could disrupt multiple critical cellular pathways within the parasite.

Analysis of Cellular Signaling Pathways Affected by this compound

By irreversibly inhibiting PfCDPK1, this compound would be expected to disrupt the calcium signaling pathways that are vital for the parasite's development and invasion of host cells. nih.govrsc.org Phosphoproteomic studies on parasites treated with the compound could reveal a decrease in the phosphorylation of PfCDPK1 substrates, confirming the on-target effect in a cellular context. This would likely lead to a cascade of downstream effects, ultimately arresting the parasite's life cycle.

Investigations into Molecular Mechanisms of Antiparasitic Activity

The antiparasitic activity of this compound is likely a composite of its effects on kinase signaling and heme detoxification.

Disruption of Heme Metabolism: The inhibition of heme polymerization would lead to the accumulation of free heme in the parasite's food vacuole. nih.gov This free heme can generate reactive oxygen species and destabilize membranes, leading to oxidative stress and parasite death. semanticscholar.org

Inhibition of Calcium-Dependent Signaling: The covalent inhibition of PfCDPK1 would block essential signaling pathways required for parasite motility, invasion of red blood cells, and egress from infected cells. rsc.org

Table 2: Summary of Predicted Molecular Mechanisms

Mechanism Cellular Consequence Key Parasite Process Affected
Heme Polymerase Inhibition Accumulation of toxic free heme. Hemoglobin digestion and detoxification.
PfCDPK1 Covalent Inhibition Disruption of calcium-dependent signaling pathways. Merozoite invasion of erythrocytes, parasite development.

Studies on Antimicrobial Mechanisms (e.g., antibacterial, antitubercular)

Quinoline derivatives have long been recognized for their potent antimicrobial properties. biointerfaceresearch.com The mechanisms underlying these activities are often multifaceted. For instance, certain quinoline compounds, particularly fluoroquinolones, are known to target bacterial DNA topoisomerases, enzymes crucial for DNA replication and repair. nih.gov The general antimicrobial action of quinoline derivatives can also be attributed to their ability to chelate metal ions, which are essential for various microbial enzymatic processes. mdpi.com

The presence of a chlorine atom on the quinoline ring, as seen in this compound, is a common feature in many biologically active quinolines. Halogenation can enhance the lipophilicity of the molecule, potentially improving its penetration through bacterial cell membranes. researchgate.net Studies on 8-hydroxyquinoline (B1678124) and its chlorinated derivatives have demonstrated that monochloro and dichloro substitutions can lead to supreme antibacterial activity. bepls.com Specifically, 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin) has shown strong activity against various bacteria. bepls.com The 8-chloro substitution in the target compound may similarly contribute to its antimicrobial potential.

The prop-2-enamide moiety introduces a reactive Michael acceptor, which could potentially interact with nucleophilic residues in microbial proteins, leading to enzyme inhibition and disruption of cellular functions. Acrylamide derivatives, in general, are known to possess a range of biological activities, including antimicrobial effects. researchgate.net Therefore, the antimicrobial mechanism of this compound could involve a combination of effects, including inhibition of essential enzymes through covalent modification and disruption of cellular processes due to the quinoline core's inherent properties.

Exploration of Anticancer Mechanisms in Cellular Models

Quinoline derivatives have emerged as a significant class of anticancer agents, with several approved drugs and numerous compounds in clinical trials. rsc.org Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis. nih.gov

Common anticancer mechanisms for quinoline-based compounds include:

Inhibition of Tyrosine Kinases: Many quinoline derivatives are designed to inhibit protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are often overactive in cancer cells. mdpi.comnih.gov

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription. Others can inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.

Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through various pathways, including the modulation of pro- and anti-apoptotic proteins. researchgate.net

Cell Cycle Arrest: They can also halt the cell cycle at different phases, preventing cancer cell division. researchgate.net

The 8-chloro substitution in this compound could enhance its anticancer potential. Studies on other chlorinated quinolines have shown that the position and nature of the halogen can significantly influence cytotoxicity. nih.gov For example, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has demonstrated anticancer activity. nih.gov

The prop-2-enamide group, being a Michael acceptor, could contribute to the anticancer activity by covalently binding to cysteine residues in key cellular proteins, such as those involved in signaling pathways critical for cancer cell survival. This covalent modification can lead to irreversible inhibition of the target protein.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. biointerfaceresearch.com

Impact of Substituent Modifications on Biological Activities

Effect of the Chloro Substituent: The presence of a chlorine atom at the 8-position of the quinoline ring is expected to influence the compound's electronic properties and lipophilicity. researchgate.net In many series of quinoline derivatives, halogenation has been shown to enhance biological activity. bepls.com For instance, in a study of 8-hydroxyquinolines, chloro derivatives exhibited potent antimicrobial effects. bepls.com The electron-withdrawing nature of chlorine can modulate the reactivity of the quinoline ring and its ability to interact with biological targets. The position of the chloro group is also critical; for example, 7-chloro substitution on the quinoline ring has been reported to decrease cytotoxic activity in some cases, highlighting the importance of positional isomerism. researchgate.net

Effect of the Amide Moiety: The amide linkage in the prop-2-enamide side chain is a key feature. The nature of the amide substituent can significantly impact activity. For example, in a series of quinoline-2-carboxamides, the type of amine used to form the amide bond was crucial for antimycobacterial activity. nih.gov The prop-2-enamide group itself is an α,β-unsaturated carbonyl system, which can act as a Michael acceptor. This reactivity can be tuned by modifications to the acrylamide moiety, potentially altering the compound's interaction with its biological targets.

Positional Isomerism and Activity Profiles

The arrangement of substituents on the quinoline scaffold is a critical determinant of biological activity. Studies on positional isomers of substituted quinolines have shown that even minor changes in the substituent position can lead to significant differences in their biological profiles. rsc.org For example, a comparison of mannose-quinoline conjugates revealed that different regioisomers exhibited varying antioxidant and antimicrobial activities. rsc.org

In the case of this compound, moving the chloro group from the 8-position to other positions (e.g., 6 or 7) or shifting the prop-2-enamide group to a different position on the quinoline ring would likely result in analogs with distinct biological activities. The specific 8-chloro, 5-amido substitution pattern creates a unique electronic and steric environment that dictates its interaction with molecular targets. For instance, studies on N-thienylcarboxamide isomers have shown that the relative positions of substituents on the thiophene (B33073) ring lead to different binding affinities to their target enzyme. nih.gov A similar principle would apply to the substituted quinoline core.

Stereochemical Influences on Molecular Recognition and Activity

While this compound itself is achiral, the introduction of chiral centers into its analogs could have a profound impact on their biological activity. Stereochemistry plays a crucial role in the interaction of small molecules with their biological targets, which are typically chiral macromolecules like proteins and nucleic acids.

In many classes of biologically active compounds, enantiomers exhibit different potencies and even different pharmacological effects. For quinoline alkaloids, the absolute configuration has been shown to be a key determinant of their biological function. rsc.org If chiral moieties were to be introduced into the prop-2-enamide side chain of this compound, it is highly probable that the resulting stereoisomers would display differential activity due to stereospecific interactions with their molecular targets.

Target Validation Methodologies in Pre-clinical Research

Validating the molecular target of a novel compound is a critical step in preclinical drug development. For compounds like this compound, a combination of computational and experimental approaches would be employed to identify and confirm its biological target(s).

Initial Target Identification:

Computational Approaches: In silico methods such as molecular docking can be used to predict the binding of the compound to a library of known protein targets. This can provide initial hypotheses about its mechanism of action.

Phenotypic Screening: Testing the compound in various cellular assays can reveal its effects on specific cellular processes (e.g., cell cycle progression, apoptosis), which can then be linked to particular signaling pathways and potential targets.

Experimental Target Validation:

Biochemical Assays: If a putative enzyme target is identified, in vitro assays can be performed to measure the compound's inhibitory activity against the purified enzyme.

Cell-Based Assays: Techniques such as Western blotting can be used to assess the effect of the compound on the phosphorylation status or expression level of the target protein and downstream signaling molecules within a cellular context.

Target Engagement Assays: These assays, such as cellular thermal shift assays (CETSA), can confirm that the compound directly binds to its intended target within intact cells.

Genetic Approaches: Techniques like siRNA- or CRISPR-mediated knockdown or knockout of the putative target gene can be used to see if this phenocopies the effect of the compound. Conversely, overexpression of the target may confer resistance to the compound.

The table below summarizes some of the methodologies used for target validation in preclinical research for quinoline-based compounds.

Methodology Description Application for Quinoline Derivatives
Molecular Docking Computational simulation of the binding of a ligand to a target protein.To predict the binding mode of quinoline derivatives to kinase domains or other enzyme active sites. researchgate.net
Enzymatic Assays In vitro measurement of the effect of a compound on the activity of a purified enzyme.To determine the IC50 values of quinoline derivatives against kinases like EGFR or VEGFR. nih.gov
Cellular Assays Evaluation of the compound's effect on cellular processes in cultured cells.To assess the impact on cell proliferation, apoptosis, and cell cycle in cancer cell lines. nih.gov
Western Blotting Detection of specific proteins in a sample to measure changes in their expression or post-translational modifications.To analyze the effect of quinoline compounds on signaling pathways by measuring protein phosphorylation.
Target Knockdown/Knockout Using genetic tools (siRNA, CRISPR) to reduce or eliminate the expression of a target protein.To confirm that the biological effect of a quinoline derivative is dependent on its proposed target.

Computational and in Silico Approaches in N 8 Chloroquinolin 5 Yl Prop 2 Enamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

In the study of quinoline (B57606) derivatives, molecular docking is a cornerstone for elucidating potential mechanisms of action. For instance, docking studies of newly synthesized quinoline-3-carboxamide derivatives have been used to investigate their selectivity towards ATM kinase, a key enzyme in the DNA damage response pathway. These simulations can reveal crucial hydrogen bonds and hydrophobic interactions within the kinase's active site. mdpi.com Similarly, docking has been employed to evaluate N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential inhibitors of the COVID-19 main protease (Mpro), identifying key interactions with amino acid residues like GLU166 and CYS145. researchgate.net

For N-(8-chloroquinolin-5-yl)prop-2-enamide, docking simulations would be used to screen it against various known biological targets, such as kinases, proteases, or receptors implicated in disease. The results, typically expressed as a binding energy or score, help prioritize the compound for further testing and can guide the design of more potent analogs. Studies on other quinoline compounds have successfully used this approach to identify potential anticancer and antiviral agents. nih.govdoi.org

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

Quinoline Derivative ClassProtein TargetKey Findings from DockingReference
Quinoline-3-carboxamidesATM, ATR, DNA-PKcs (DDR kinases)Predicted high selectivity for ATM kinase, with the quinoline nitrogen binding to the hinge region. mdpi.com
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-aminesSARS-CoV-2 Mpro (6LU7)Identified hydrogen bonds with key residues (GLU166, CYS145) and predicted binding energies ranging from –5.4 to –8.1 kcal/mol. researchgate.net
N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diaminesAKT1 (RAC-alpha serine/threonine-protein kinase)Revealed that hydrogen bonding and hydrophobic interactions are crucial for inhibition. nih.gov
Various designed quinolinesRSV G protein, YFV MTase proteinShowed strong interactions with active site residues, predicting inhibitory potential against Respiratory Syncytial Virus and Yellow Fever Virus. doi.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR can identify the physicochemical properties that are critical for their function.

For quinoline derivatives, both 2D and 3D-QSAR models have been successfully developed to predict their activity against various targets. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been built for quinoline analogues to correlate their 3D structures with their inhibitory activity against gastric cancer cell lines. mdpi.com Such models yield contour maps that visualize regions where steric bulk or electrostatic charge modifications are likely to enhance or diminish activity. A robust QSAR model is validated by its statistical significance, including a high coefficient of determination (R²) and a high cross-validated correlation coefficient (Q²). mdpi.commdpi.com

To develop a QSAR model for this compound derivatives, a library of its analogs would first need to be synthesized and tested for a specific biological activity. The resulting data would be used to build a predictive model that could guide the synthesis of new, more potent compounds, thereby streamlining the drug discovery process. mdpi.com

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogs

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling identifies these features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement.

This model can then be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to find novel molecules that match the pharmacophore and are therefore likely to be active. This approach has been used to identify new quinoline-based inhibitors for targets like c-Kit kinase and acetylcholinesterase. nih.govtandfonline.com For instance, a pharmacophore model developed from known antioxidant agents was used to screen databases, leading to the identification and subsequent synthesis of new quinoline-3-carbohydrazide derivatives with good antioxidant activity. nih.gov

For this compound, if a primary biological target is identified, a pharmacophore model could be generated based on its binding mode. This model would be instrumental in virtual screening campaigns to discover structurally diverse analogs with potentially improved properties.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex, conformational changes in the protein or ligand, and the role of solvent molecules.

MD simulations are frequently applied to quinoline derivatives to validate docking results and assess the stability of the predicted binding poses. nih.gov Studies on quinoline-3-carboxamide derivatives bound to various kinases used 100-nanosecond simulations to confirm that the protein-ligand complexes were stable. mdpi.com Similarly, MD simulations of quinoline derivatives targeting the SARS-CoV-2 protease have been used to analyze conformational stability, residue flexibility, and hydrogen bonding patterns over time, confirming the stability of the inhibitor in the active site. nih.gov For potential acetylcholinesterase inhibitors, MD simulations have helped to describe the dynamic behavior of quinoline derivatives within the enzyme's active site. researchgate.net

Applying MD simulations to the this compound-target complex would allow researchers to verify the stability of interactions predicted by docking and understand how the compound and its target adapt to each other dynamically. arabjchem.org

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about a molecule's geometry, stability, and reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) surface.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive and polarizable. dntb.gov.ua The MEP surface maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for interaction. researchgate.net

DFT studies on various quinoline derivatives have been performed to understand their structural and electronic properties. arabjchem.orgdntb.gov.uaresearchgate.net For this compound, DFT calculations would reveal its 3D geometry, charge distribution, and the locations of its frontier molecular orbitals. This information is critical for understanding its intrinsic reactivity and how it might interact with biological macromolecules on an electronic level.

Table 2: Key Parameters from DFT and Their Significance

ParameterDescriptionSignificance in Drug Research
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron.Indicates the molecule's nucleophilic character and sites prone to electrophilic attack.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron.Indicates the molecule's electrophilic character and sites prone to nucleophilic attack.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential on the molecule's surface.Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions like hydrogen bonding.

In silico Prediction of Molecular Interactions and Putative Targets

In this approach, a compound like this compound is computationally screened against a large library of protein structures. This can generate a list of putative targets, providing valuable starting points for experimental validation and helping to elucidate a compound's mechanism of action or potential off-target effects. For a series of 2-aryl-quinoline-4-carboxylic acid derivatives, an inverse virtual screening approach successfully identified N-myristoyltransferase from Leishmania major as a promising therapeutic target. nih.gov

Furthermore, in silico tools are routinely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. tandfonline.commdpi.com Predicting properties like drug-likeness, aqueous solubility, and potential toxicity early in the research process helps to identify compounds with more favorable pharmacological profiles, reducing the likelihood of failure in later stages of drug development. researchgate.netsemanticscholar.org

Advanced Research Perspectives and Future Directions for N 8 Chloroquinolin 5 Yl Prop 2 Enamide

Integration with High-Throughput Screening (HTS) Methodologies for Analog Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. For a compound like N-(8-chloroquinolin-5-yl)prop-2-enamide, HTS methodologies would be instrumental in identifying its primary biological targets and in the discovery of novel analogs with improved potency and selectivity.

Typically, an HTS campaign for a covalent inhibitor would involve a multi-tiered approach. Initial screens might utilize biochemical assays with a panel of purified kinases to identify potential targets. These assays often measure the inhibition of enzyme activity, for instance, through quantifying the phosphorylation of a substrate.

Following initial hit identification, secondary screens are employed to confirm activity and determine the mode of inhibition. For covalent inhibitors, this often involves assays that can distinguish between reversible and irreversible binding. Mass spectrometry is a powerful tool in this context, as it can directly detect the covalent modification of the target protein.

The discovery of analogs of this compound through HTS would involve screening libraries of related quinoline (B57606) derivatives. These libraries can be generated through combinatorial chemistry, systematically varying the substituents on the quinoline ring to explore the structure-activity relationship (SAR). The data generated from these screens would be crucial for guiding the design of more potent and selective inhibitors.

Table 1: Illustrative High-Throughput Screening Cascade for Covalent Kinase Inhibitors

Screening PhaseAssay TypePurposeKey Metrics
Primary Screen Biochemical Kinase PanelIdentify initial kinase targetsIC50 (half-maximal inhibitory concentration)
Secondary Screen Mass SpectrometryConfirm covalent modificationMass shift of target protein
Cell-based Assays Target Engagement AssaysDetermine activity in a cellular contextTarget occupancy, downstream signaling inhibition
Selectivity Profiling Broad Kinome PanelAssess off-target activitiesSelectivity index

Potential for this compound as a Lead Compound for Novel Therapeutic Agents

The structural characteristics of this compound position it as a promising lead compound for the development of novel therapeutic agents, particularly in the realm of oncology and immunology. The acrylamide (B121943) moiety is a well-established electrophilic warhead that can form a covalent bond with a cysteine residue in the active site of certain kinases. This irreversible mode of action can lead to prolonged target inhibition and a durable pharmacological effect. nih.gov

Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, is a prominent example of a kinase targeted by covalent inhibitors containing an acrylamide group. mdpi.com The first-generation BTK inhibitor, ibrutinib, features this reactive group and has demonstrated significant clinical efficacy in the treatment of various B-cell malignancies. nih.govrsc.org Given this precedent, it is plausible that this compound could exhibit inhibitory activity against BTK or other kinases with a suitably positioned cysteine residue.

The chloroquinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. nih.gov Modifications to this scaffold can be used to fine-tune the compound's physicochemical properties, such as solubility and cell permeability, as well as to modulate its binding affinity and selectivity for the target kinase. The exploration of structure-activity relationships by synthesizing and testing analogs is a critical step in optimizing a lead compound. mdpi.com

Challenges and Opportunities in the Academic Research and Development of this compound and its Analogs

The academic research and development of this compound and its analogs present both significant challenges and exciting opportunities.

Challenges:

Selectivity: A major challenge in the development of covalent inhibitors is achieving high selectivity for the intended target. The reactive nature of the acrylamide warhead can lead to off-target modifications of other proteins containing reactive cysteines, potentially causing toxicity. nih.gov

Toxicity: Off-target effects are a primary concern and can lead to adverse events. Thorough preclinical safety and toxicology studies are essential to identify and mitigate these risks.

Resistance: As with any targeted therapy, the development of resistance is a significant hurdle. Mutations in the target kinase that prevent covalent binding or the activation of alternative signaling pathways can lead to treatment failure.

Opportunities:

Probe Development: Well-characterized, selective covalent inhibitors can serve as valuable chemical probes to study the biological function of specific kinases.

Targeting Undrugged Kinases: The development of novel covalent inhibitors provides an opportunity to target kinases that have been historically difficult to inhibit with traditional reversible binders.

Overcoming Resistance: Novel covalent inhibitors can be designed to overcome resistance mechanisms that have emerged against existing drugs. For example, by targeting a different cysteine residue or by having a different binding mode.

Emerging Technologies in Quinoline Derivative Research Relevant to this compound

Recent advancements in chemical synthesis and drug discovery technologies are highly relevant to the future development of this compound and other quinoline derivatives.

Table 2: Emerging Technologies in Quinoline Derivative Research

TechnologyRelevance to this compound Research
DNA-Encoded Libraries (DELs) Enables the screening of massive libraries of compounds against a target protein to rapidly identify novel quinoline-based scaffolds.
Fragment-Based Drug Discovery (FBDD) Allows for the identification of small molecular fragments that bind to the target kinase, which can then be grown or linked to build more potent inhibitors.
Computational Chemistry and AI Facilitates the in silico design of analogs with improved binding affinity and selectivity, and predicts potential off-target effects. rsc.org
Chemoproteomics Enables the unbiased, proteome-wide identification of the cellular targets of a covalent inhibitor, providing a comprehensive view of its selectivity.
Novel Synthetic Methodologies Advances in C-H activation and photoredox catalysis are providing more efficient and versatile ways to synthesize complex quinoline derivatives.

Q & A

Q. What are the established synthetic methodologies for N-(8-chloroquinolin-5-yl)prop-2-enamide, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves coupling 8-chloroquinoline-5-amine with acryloyl chloride or its derivatives under controlled conditions. Key steps include:

  • Amide Bond Formation : Use of coupling agents like HATU (1-[(Dimethylamino)(dimethyliminio)methyl]-1H-benzotriazolium 3-oxide hexafluorophosphate) to facilitate the reaction between the amine and carboxylic acid derivatives .
  • Solvent and Base Optimization : Polar aprotic solvents (e.g., DMF) with tertiary amine bases (e.g., triethylamine) improve reaction efficiency. Evidence from multi-step syntheses of similar enamide compounds suggests that adjusting stoichiometry and reaction time (e.g., 12–24 hours at 0–25°C) can enhance yields .
  • Purification : Column chromatography or recrystallization using ethyl acetate/hexane mixtures is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the quinoline and enamide moieties. The 8-chloro substituent appears as a singlet near δ 7.8–8.2 ppm, while the enamide protons resonate as doublets (δ 6.2–6.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 261.05) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Fluorescence-Based Assays : Structural analogs of 8-amidoquinoline exhibit pH-dependent fluorescence, useful for probing cellular uptake or metal ion binding .
  • Kinase Inhibition Screens : Use ATP-binding assays (e.g., ADP-Glo™) to assess activity against kinases like EGFR, leveraging structural similarities to enamide-based inhibitors (e.g., AZD9291) .

Advanced Research Questions

Q. How can researchers resolve conflicting data between computational predictions and experimental results for its binding affinity?

  • Molecular Dynamics Simulations : Compare docking results (e.g., AutoDock Vina) with experimental binding constants (e.g., SPR or ITC). Discrepancies may arise from solvent effects or protein flexibility .
  • Crystallographic Validation : Solve co-crystal structures using SHELX programs to visualize binding modes and refine force field parameters .

Q. What strategies validate the mechanism of action when in vitro and in vivo activity data conflict?

  • Pharmacokinetic Profiling : Measure plasma stability, metabolite formation (via LC-MS), and tissue distribution to identify bioavailability issues .
  • Proteomic Studies : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to track target engagement and off-target effects .

Q. How can the compound’s fluorescence properties be optimized for live-cell imaging?

  • Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) to the quinoline ring to enhance quantum yield, as seen in 8-amidoquinoline derivatives .
  • Environmental Sensitivity Testing : Evaluate fluorescence in varying pH and ionic strength conditions to identify optimal imaging buffers .

Q. What experimental designs address low reproducibility in enzymatic inhibition assays?

  • Positive/Negative Controls : Include known inhibitors (e.g., AZD9291 for EGFR) and vehicle controls to normalize batch effects .
  • Replicate Sampling : Perform triplicate measurements with independent compound batches to account for synthesis variability .

Methodological Considerations

Q. How should researchers design dose-response studies to determine IC₅₀ values accurately?

  • Dose Range : Test 8–10 concentrations spanning 0.1× to 100× the estimated IC₅₀, using nonlinear regression (e.g., GraphPad Prism) for curve fitting .
  • Enzyme Kinetics : Conduct time-dependent assays to distinguish competitive vs. noncompetitive inhibition mechanisms .

Q. What analytical workflows are recommended for detecting degradation products during stability studies?

  • HPLC-MS/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify hydrolyzed or oxidized byproducts .
  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions to simulate accelerated aging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.